molecular formula C21H24ClN7O B1194436 Vps34-IN-1

Vps34-IN-1

Numéro de catalogue: B1194436
Poids moléculaire: 425.9 g/mol
Clé InChI: AWNXKZVIZARMME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Vps34-IN-1 is a potent and selective inhibitor of class III Vps34 PI3K . The primary target of this compound is the Vacuolar Protein Sorting 34 (VPS34), a member of the phosphatidylinositol-3-kinase lipid kinase family . VPS34 controls the canonical autophagy pathway and vesicular trafficking . It binds to a regulatory subunit (VPS15) to form the only class III PI3K present in mammalian cells .

Mode of Action

This compound inhibits the phosphorylation of PtdIns by the Vps34-Vps15 complex, with an IC50 of 25 nM . This inhibition suppresses SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .

Biochemical Pathways

This compound affects multiple signaling pathways downstream of innate immunity receptors . It interferes with plasmacytoid dendritic cells (pDCs) function by blocking the recruitment of serum and glucocorticoid-regulated kinase 3 (SGK3) to endosomes, which is necessary for Toll-like receptor 7 (TLR7) signaling . In contrast, this compound triggers the activation of the stimulator of interferon genes (STING) and significantly enhances pDCs’ response to the STING agonist 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) .

Result of Action

This inhibitor also has pleiotropic effects against various cellular functions related to class III PI3K in AML cells that may explain their survival impairment . This compound inhibits basal and L-asparaginase-induced autophagy in AML cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other signaling molecules and the cellular context. For instance, this compound has been shown to have minimal cytotoxic effects on leukemic blastic plasmacytoid dendritic cell neoplasms (BPDCN) . It interferes with pdcs function by blocking the recruitment of sgk3 to endosomes

Analyse Biochimique

Biochemical Properties

Vps34-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Vps34, a lipid kinase responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). This inhibition disrupts the recruitment of proteins containing PI3P-binding domains, such as PX and FYVE domains, to endosomal membranes . This compound interacts with several biomolecules, including serum- and glucocorticoid-regulated kinase 3 (SGK3), by reducing its phosphorylation and activity . Additionally, this compound does not significantly inhibit other protein kinases or lipid kinases, highlighting its selectivity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In acute myeloid leukemia (AML) cells, this compound induces apoptosis and impairs vesicular trafficking and mTORC1 signaling . It also inhibits basal and L-asparaginase-induced autophagy in AML cells . In plasmacytoid dendritic cells, this compound interferes with Toll-like receptor 7 (TLR7) signaling by blocking the recruitment of SGK3 to endosomes . Furthermore, this compound enhances the response to the stimulator of interferon genes (STING) agonist, leading to increased expression of type-I interferons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Vps34-Vps15 complex, inhibiting the phosphorylation of phosphatidylinositol and reducing PI3P levels . This inhibition disrupts the recruitment of PI3P-binding proteins to endosomal membranes, affecting various cellular processes such as autophagy and endocytic trafficking . This compound also suppresses SGK3 activation by lowering the phosphorylation of T-loop and hydrophobic motifs . Additionally, this compound interferes with the acetylation of Vps34, which is crucial for its lipid kinase activity and the initiation of autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound induces a rapid dose-dependent dispersal of a specific PI3P-binding probe from endosome membranes within one minute . It also causes a rapid loss of SGK3 phosphorylation within one minute . Over time, this compound impairs vesicular trafficking and mTORC1 signaling in AML cells . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In leukemic blastic plasmacytoid dendritic cell neoplasms, this compound has minimal cytotoxic effects . It significantly enhances the response to the STING agonist, leading to increased expression of type-I interferons . In AML cells, this compound induces apoptosis and impairs vesicular trafficking and mTORC1 signaling . The threshold effects and potential toxic or adverse effects of this compound at high doses have been studied in various animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and endocytic trafficking. By inhibiting Vps34, this compound disrupts the production of PI3P, which is essential for the formation and maturation of autophagosomes and endosomes . This inhibition affects the recruitment of PI3P-binding proteins and the regulation of intracellular trafficking processes . This compound also modulates autophagy by reducing the phosphorylation of T-loop and hydrophobic motifs in SGK3 .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with various transporters and binding proteins. It blocks the recruitment of SGK3 to endosomes, which is necessary for TLR7 signaling in plasmacytoid dendritic cells . This compound also induces a rapid dose-dependent dispersal of a specific PI3P-binding probe from endosome membranes . The transport and distribution of this compound within cells and tissues are crucial for its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily at endosomal membranes, where it inhibits the activity of Vps34 and disrupts the recruitment of PI3P-binding proteins . This compound also affects the localization of SGK3 by blocking its recruitment to endosomes . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for its activity and function .

Méthodes De Préparation

La synthèse de VPS34-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont généralement des informations exclusives détenues par les fabricants. on sait que le composé est synthétisé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs .

Analyse Des Réactions Chimiques

VPS34-IN-1 subit plusieurs types de réactions chimiques, notamment :

    Oxydation et réduction : Ces réactions sont cruciales pour la modification des groupes fonctionnels au sein du composé.

    Réactions de substitution : Celles-ci impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier les propriétés du composé.

    Réactifs et conditions courants : La synthèse et la modification de this compound impliquent généralement des réactifs tels que le phosphatidylinositol et diverses phosphatases. .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier le rôle des phosphoinositide 3-kinases dans diverses réactions chimiques.

    Biologie : Aide à comprendre les mécanismes de l'autophagie et du trafic vésiculaire.

    Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement du cancer et des maladies neurodégénératives.

    Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de VPS34, réduisant ainsi les niveaux de phosphatidylinositol 3-phosphate. Cette inhibition perturbe la voie de l'autophagie et le trafic vésiculaire, conduisant à divers effets cellulaires. Le composé cible spécifiquement le complexe VPS34-VPS15, réduisant la phosphorylation des protéines clés impliquées dans ces voies .

Applications De Recherche Scientifique

VPS34-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of phosphoinositide 3-kinases in various chemical reactions.

    Biology: Helps in understanding the mechanisms of autophagy and vesicular trafficking.

    Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Comparaison Avec Des Composés Similaires

VPS34-IN-1 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de VPS34. Des composés similaires comprennent :

This compound se distingue par sa capacité à inhiber sélectivement VPS34 sans affecter significativement les autres kinases, ce qui en fait un outil précieux pour étudier les rôles spécifiques de VPS34 dans divers processus biologiques .

Propriétés

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chloropyridine (53.3 mg, 0.415 mmol) in THF (277 μl) cooled to −78° C. under nitrogen, LiHMDS (415 μl, 0.415 mmol) was added dropwise. The reaction mixture was warmed up to rt, then was stirred for 30 min. To the reaction mixture cooled back to −78° C., 1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol (5-3) (50 mg, 0.138 mmol) was added, and the reaction mixture was warmed up to rt, then was stirred for additional 1 h. According to LC/MS, the reaction was complete. The crude product was purified by reverse-phase HPLC [30-100% organic phase over 15 min] followed by Biotage silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (29 mg, 49%).
Quantity
53.3 mg
Type
reactant
Reaction Step One
Name
Quantity
277 μL
Type
solvent
Reaction Step One
Quantity
415 μL
Type
reactant
Reaction Step Two
Name
1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
49%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.